Cas no 1782401-74-4 (1(2H)-Pyridinecarboxylic acid, 3-acetyl-5,6-dihydro-, 1,1-dimethylethyl ester)

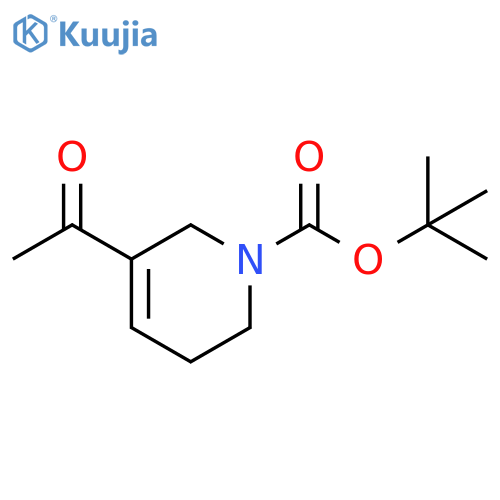

1782401-74-4 structure

商品名:1(2H)-Pyridinecarboxylic acid, 3-acetyl-5,6-dihydro-, 1,1-dimethylethyl ester

CAS番号:1782401-74-4

MF:C12H19NO3

メガワット:225.284163713455

CID:5253624

1(2H)-Pyridinecarboxylic acid, 3-acetyl-5,6-dihydro-, 1,1-dimethylethyl ester 化学的及び物理的性質

名前と識別子

-

- 1(2H)-Pyridinecarboxylic acid, 3-acetyl-5,6-dihydro-, 1,1-dimethylethyl ester

-

- インチ: 1S/C12H19NO3/c1-9(14)10-6-5-7-13(8-10)11(15)16-12(2,3)4/h6H,5,7-8H2,1-4H3

- InChIKey: DRFXMHNYGNFAHJ-UHFFFAOYSA-N

- ほほえんだ: C1N(C(OC(C)(C)C)=O)CCC=C1C(C)=O

1(2H)-Pyridinecarboxylic acid, 3-acetyl-5,6-dihydro-, 1,1-dimethylethyl ester 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-364467-2.5g |

tert-butyl 5-acetyl-1,2,3,6-tetrahydropyridine-1-carboxylate |

1782401-74-4 | 2.5g |

$2554.0 | 2023-03-02 | ||

| Enamine | EN300-364467-1.0g |

tert-butyl 5-acetyl-1,2,3,6-tetrahydropyridine-1-carboxylate |

1782401-74-4 | 1.0g |

$1232.0 | 2023-03-02 | ||

| Enamine | EN300-364467-5.0g |

tert-butyl 5-acetyl-1,2,3,6-tetrahydropyridine-1-carboxylate |

1782401-74-4 | 5.0g |

$3235.0 | 2023-03-02 | ||

| Enamine | EN300-364467-10.0g |

tert-butyl 5-acetyl-1,2,3,6-tetrahydropyridine-1-carboxylate |

1782401-74-4 | 10.0g |

$4067.0 | 2023-03-02 |

1(2H)-Pyridinecarboxylic acid, 3-acetyl-5,6-dihydro-, 1,1-dimethylethyl ester 関連文献

-

Zhanfeng Ju,Daqiang Yuan CrystEngComm, 2013,15, 9513-9520

-

Yu Zhao,Dongru Gao,Ruxin Guan,Hongwei Li,Ning Li,Guixian Li,Shiyou Li RSC Adv., 2020,10, 39137-39145

-

D. R. Dinsdale,A. J. Lough,M. T. Lemaire Dalton Trans., 2015,44, 11077-11082

-

Yuecheng Zhang,Wenge Huo,Hong-Yu Zhang,Jiquan Zhao RSC Adv., 2017,7, 47261-47270

-

N. D. Vinh,N. V. Dang,T. T. Trang,H. T. Van,T. T. Thao,L. T. Hue,P. T. Tho RSC Adv., 2020,10, 11957-11965

1782401-74-4 (1(2H)-Pyridinecarboxylic acid, 3-acetyl-5,6-dihydro-, 1,1-dimethylethyl ester) 関連製品

- 2228202-76-2((1-benzylpyrrolidin-2-yl)methanethiol)

- 1019552-09-0(2-chloro-N-[(pyridin-4-yl)methyl]aniline)

- 1261751-79-4(4,4'-Bis(trifluoromethoxy)-2-nitrobiphenyl)

- 89837-18-3(1H-INDEN-1-ONE, 2,3-DIHYDRO-6-METHOXY-4-METHYL-)

- 2229208-36-8(tert-butyl N-2-(4-cyanophenyl)-1-oxopropan-2-yl-N-methylcarbamate)

- 1131587-85-3(Methyl 2-(aminomethyl)-5-bromobenzoate)

- 2649047-71-0(2-(2-isocyanatopropan-2-yl)-4H,5H,6H-cyclopentabthiophene)

- 369403-06-5(1-amino-4-hydroxycyclohexane-1-carboxylic acid)

- 607738-00-1(2-(4-(4-Fluorophenyl)-1H-pyrazol-3-yl)-6-methylpyridine)

- 110502-51-7(4,4-dimethylhexane-1-thiol)

推奨される供給者

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬